2-(2-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide
Overview
Description
2-(2-fluorophenoxy)-N-{1-[4-(4-morpholinyl)phenyl]ethyl}acetamide is a useful research compound. Its molecular formula is C20H23FN2O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.16927076 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
The study by Magadum and Yadav (2018) explores the chemoselective acetylation of 2-aminophenol, a process relevant to synthesizing antimalarial drug intermediates. This research highlights the significance of selective acetylation techniques, which could be analogous to manipulating the compound for synthesizing specific pharmaceutical intermediates. The methodology and insights could offer a foundation for developing synthetic routes for related compounds (Magadum & Yadav, 2018).
Modulation of Neurotransmitter Transporters
Madras et al. (2006) investigated modafinil, a compound known for its wakefulness-promoting effects, which shares a somewhat similar molecular architecture with the target compound. The study's findings on modafinil's interaction with dopamine and norepinephrine transporters could provide insights into potential neurological applications or effects of structurally similar compounds, demonstrating the broad applicability of such molecular structures in modulating neurotransmitter systems (Madras et al., 2006).
Synthesis and Characterization of Related Compounds
Yang Man-li (2008) focused on synthesizing novel acetamides using 3-fluoro-4-cyanophenol as primary compounds, which shares functional groups with the compound of interest. This study underscores the versatility of fluoro-phenoxy and acetamide groups in synthesizing diverse chemical entities, potentially leading to various pharmacological or material applications (Yang Man-li, 2008).
Anticancer and Anti-inflammatory Activities
The research by Rani et al. (2014) and (2016) on the development of novel 2-(substituted phenoxy) acetamide derivatives for potential anticancer, anti-inflammatory, and analgesic agents illustrates the therapeutic potential of compounds bearing phenoxy and acetamide functionalities. This suggests that the target compound may also hold promise in similar biomedical applications, contingent upon further research (Rani et al., 2014); (Rani et al., 2016).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(4-morpholin-4-ylphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3/c1-15(22-20(24)14-26-19-5-3-2-4-18(19)21)16-6-8-17(9-7-16)23-10-12-25-13-11-23/h2-9,15H,10-14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLJGLOPZYADTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)NC(=O)COC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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